Velnacrine maleate

描述

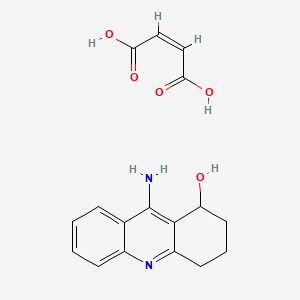

Velnacrine maleate is a chemical compound known as 1,2,3,4-tetrahydro-9-aminoacridine-1-ol maleate. It acts as a potent cholinesterase inhibitor, enhancing cholinergic functions. This compound has been developed primarily as an agent for treating Alzheimer’s disease due to its ability to improve learning and memory functions .

准备方法

The synthesis of velnacrine maleate involves several steps. The primary synthetic route includes the reduction of acridine derivatives followed by amination and subsequent maleate salt formation. The reaction conditions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the amination step may require ammonia or amine derivatives under controlled temperature and pressure conditions . Industrial production methods are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

化学反应分析

Velnacrine maleate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions involve agents such as sodium borohydride, resulting in the formation of reduced acridine derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridine N-oxides, while substitution reactions can produce various N-substituted acridine derivatives.

科学研究应用

Velnacrine maleate has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying cholinesterase inhibition and related biochemical pathways.

Biology: Research involving this compound focuses on its effects on cholinergic systems and its potential neuroprotective properties.

作用机制

Velnacrine maleate exerts its effects by inhibiting the enzyme acetylcholinesterase, which breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. This mechanism is particularly beneficial in conditions like Alzheimer’s disease, where cholinergic deficits are prominent . The molecular targets include acetylcholinesterase and related cholinergic receptors, and the pathways involved are primarily those associated with cholinergic neurotransmission .

相似化合物的比较

Velnacrine maleate is compared with other cholinesterase inhibitors such as tacrine, donepezil, and rivastigmine. While all these compounds share the common mechanism of acetylcholinesterase inhibition, this compound is unique due to its specific chemical structure and pharmacokinetic properties . For instance:

Tacrine: Similar in function but has a different chemical structure and shorter duration of action.

Donepezil: Another cholinesterase inhibitor with a longer half-life and different side effect profile.

Rivastigmine: Known for its dual inhibition of acetylcholinesterase and butyrylcholinesterase, offering a broader spectrum of action.

These comparisons highlight the unique aspects of this compound, particularly its efficacy and specific pharmacological profile in the treatment of Alzheimer’s disease.

生物活性

Velnacrine maleate, also known as HP 029 or 9-amino-1,2,3,4-tetrahydroacridin-1-ol maleate, is a compound primarily recognized for its role as a cholinesterase inhibitor . This mechanism is particularly significant in the context of neurodegenerative diseases such as Alzheimer's disease (AD), where cholinergic deficits are prevalent. The compound has been studied extensively for its potential therapeutic effects in AD, demonstrating both efficacy and safety in clinical trials.

This compound functions by inhibiting the enzyme acetylcholinesterase (AChE), which breaks down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By preventing this breakdown, velnacrine increases the availability of ACh, enhancing cholinergic transmission. This is crucial for improving cognitive functions that are often impaired in Alzheimer's patients.

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in various studies. It is absorbed orally and exhibits a predictable pharmacokinetic behavior in both young and elderly populations. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Molecular Formula | C17H18N2O5 |

| CAS Number | 118909-22-1 |

| Bioavailability | Oral |

| Half-life | Approximately 8 hours |

Clinical Efficacy

This compound has been subjected to rigorous clinical evaluation. A notable double-blind, placebo-controlled study assessed its long-term effectiveness and safety in treating Alzheimer's disease. The study involved 449 patients who received either a placebo or one of two doses of velnacrine (150 mg/d or 225 mg/d) over 24 weeks.

Key Findings:

- Cognitive Improvement : Patients treated with velnacrine showed significant improvements in cognitive behavior and memory compared to the placebo group (P < .05) .

- Dose Comparison : The higher dose of 225 mg/d was more effective than the lower dose of 150 mg/d (P < .05) .

- Safety Profile : Adverse events occurred in 36% of the placebo group compared to 30% and 28% in the velnacrine groups. The most common side effect was diarrhea, which did not often lead to treatment discontinuation .

Case Study 1: Efficacy in Mild to Moderate Alzheimer's Disease

In a multicenter trial involving patients diagnosed with mild to moderate Alzheimer's disease, this compound demonstrated significant cognitive benefits over a treatment period of six months. Patients showed marked improvements on the Alzheimer's Disease Assessment Scale.

Case Study 2: Tolerability and Side Effects

Another study focused on the tolerability of velnacrine in elderly patients with Alzheimer’s. While some patients experienced reversible liver function abnormalities at higher doses, these effects were generally manageable and did not outweigh the cognitive benefits observed .

Summary of Clinical Trials

A systematic review of clinical trials involving this compound indicates consistent findings regarding its efficacy and safety:

| Study Type | Sample Size | Duration | Efficacy Outcome | Safety Outcome |

|---|---|---|---|---|

| Double-blind placebo-controlled | 449 | 24 weeks | Significant cognitive improvement | Acceptable safety profile |

| Open-label extension | 200 | 12 months | Sustained cognitive benefits | Few serious adverse events |

Conclusion from Research

Overall, studies suggest that this compound offers modest but significant benefits for patients with Alzheimer's disease, particularly at higher doses. Its mechanism as a cholinesterase inhibitor aligns well with therapeutic needs in managing cholinergic deficits associated with neurodegeneration.

属性

IUPAC Name |

9-amino-1,2,3,4-tetrahydroacridin-1-ol;(Z)-but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O.C4H4O4/c14-13-8-4-1-2-5-9(8)15-10-6-3-7-11(16)12(10)13;5-3(6)1-2-4(7)8/h1-2,4-5,11,16H,3,6-7H2,(H2,14,15);1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEEKVKZFYBQFGT-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7045158 | |

| Record name | 9-Amino-1,2,3,4-tetrahydroacridin-1-ol maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118909-22-1, 112964-99-5, 121445-25-8, 121445-27-0 | |

| Record name | Velnacrine maleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118909-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Acridinol, 1,2,3,4-tetrahydro-9-amino-, maleate, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112964995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Velnacrine maleate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118909221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Velnacrine maleate, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121445258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Velnacrine maleate, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121445270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Amino-1,2,3,4-tetrahydroacridin-1-ol maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VELNACRINE MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YY1JW04JCB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VELNACRINE MALEATE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WR9885GALS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VELNACRINE MALEATE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4401EF6U24 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。